4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine
Overview
Description
4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine is a chemical compound characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core with a chlorine atom and a prop-2-en-1-ylsulfanyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands. Its unique structure may interact with specific biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound's properties may also be harnessed in industrial applications, such as in the production of advanced materials or as a component in chemical sensors.
Mechanism of Action
The mechanism by which 4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine is structurally similar to other thieno[3,2-d]pyrimidine derivatives, such as this compound-5-carboxylic acid and this compound-5-carboxamide.
Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern and the presence of the prop-2-en-1-ylsulfanyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S2/c1-2-4-14-9-11-6-3-5-13-7(6)8(10)12-9/h2-3,5H,1,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCUBXWPURVQJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)Cl)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214894 | |
Record name | 4-Chloro-2-(2-propen-1-ylthio)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478067-56-0 | |
Record name | 4-Chloro-2-(2-propen-1-ylthio)thieno[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478067-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(2-propen-1-ylthio)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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